Lyso-globotetraosylceramide (d18:1)

Description

BenchChem offers high-quality Lyso-globotetraosylceramide (d18:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lyso-globotetraosylceramide (d18:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H80N2O22 |

|---|---|

Molecular Weight |

989.1 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C44H80N2O22/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(52)23(45)21-61-42-35(58)33(56)38(27(19-49)64-42)66-43-36(59)34(57)39(28(20-50)65-43)67-44-37(60)40(31(54)26(18-48)63-44)68-41-29(46-22(2)51)32(55)30(53)25(17-47)62-41/h15-16,23-44,47-50,52-60H,3-14,17-21,45H2,1-2H3,(H,46,51)/b16-15+/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+/m0/s1 |

InChI Key |

GKLWBWQLQGVPSV-JGPNDWKISA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Lyso-globotetraosylceramide (Lyso-Gb4) as a Pivotal Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of lysosomal storage disorder diagnostics and therapeutic monitoring has been significantly advanced by the discovery and validation of specific biomarkers. Among these, Lyso-globotetraosylceramide (lyso-Gb4), more commonly referred to in clinical literature as globotriaosylsphingosine or lyso-Gb3 in the context of its primary associated pathology, Fabry disease, has emerged as a biomarker of profound clinical utility. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and clinical significance of lyso-Gb3. It is designed to serve as a comprehensive resource for researchers, clinicians, and professionals in the pharmaceutical industry, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and analytical workflows.

Introduction to Lyso-Gb3 and Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within the lysosomes of various cell types throughout the body.[2] While Gb3 was initially considered the primary storage metabolite and biomarker, its deacylated form, lyso-Gb3, has been identified as a more sensitive and specific biomarker for Fabry disease.[3][4] Elevated levels of lyso-Gb3 in plasma and urine are strongly correlated with the clinical manifestations and severity of the disease, including renal, cardiac, and cerebrovascular complications.[5][6][7] Furthermore, lyso-Gb3 levels have been shown to respond to enzyme replacement therapy (ERT), making it a valuable tool for monitoring treatment efficacy.[5][8]

Quantitative Data on Lyso-Gb3 Levels

The quantification of lyso-Gb3 in biological matrices is crucial for the diagnosis and management of Fabry disease. The following tables summarize representative lyso-Gb3 concentrations across different patient populations and sample types, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients and Healthy Controls

| Patient Cohort | N | Mean Plasma Lyso-Gb3 (ng/mL) | Range (ng/mL) | Reference |

| Classic Fabry Males | 18 | 61 ± 38 | - | [9] |

| Later-Onset Fabry Males | 5 | 14 ± 12 | - | [9] |

| Fabry Females (Classic Families) | 30 | 10 ± 5.4 | - | [9] |

| Fabry Females (Later-Onset Families) | 3 | 2.4 ± 1.0 | - | [9] |

| Healthy Controls | 120 | - | < 0.81 | [7] |

| Classic Fabry Disease | 13 | - | 2.06 - 54.1 | [10] |

| Late-Onset Fabry Disease | 125 | 3.75 ± 0.69 | 0.418 - 3.97 | [10] |

| Healthy Controls | 20 | 0.77 ± 0.24 | 0.507 - 1.4 | [10] |

Table 2: Urinary Gb3 and Lyso-Gb3 Analog Concentrations

| Analyte | Patient Cohort | Mean Concentration (μg/mg creatinine) | Reference |

| Urinary Gb3 | Classic Fabry Males | 1.56 ± 1.05 | [11] |

| Later-Onset Fabry Males | 0.81 ± 1.11 | [11] | |

| Fabry Females | 0.23 ± 0.24 | [11] | |

| Healthy Controls | 0.03 ± 0.03 | [11] | |

| Urinary Lyso-Gb3 Analogs | Fabry Patients | Higher excretion than controls | [12] |

| Healthy Controls | No detectable analogs (except m/z 836) | [12] |

Table 3: Effect of Enzyme Replacement Therapy (ERT) on Plasma Lyso-Gb3 Levels

| Patient Cohort | Treatment Effect | Reference |

| Classic Fabry Males | Rapid and striking decrease | [5] |

| Later-Onset Fabry Males | Gradual and slight decrease | [5] |

| Fabry Females | Gradual and slight decrease | [5] |

Experimental Protocols

The gold standard for the quantification of lyso-Gb3 is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[7][13] Below are representative protocols for sample preparation from plasma and dried blood spots (DBS).

Protocol 1: Lyso-Gb3 Quantification from Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation) [13][14]

-

To 50 µL of plasma (calibrator, quality control, or patient sample), add 10 µL of internal standard (IS) working solution (e.g., lyso-Gb3-d7 at 5 ng/mL).

-

Add 440 µL of 0.1% v/v formic acid in acetonitrile (B52724) (ACN) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) [13]

-

Column: A suitable C18 or similar reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS) [15]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lyso-Gb3: m/z 786.6 -> 282.2

-

Internal Standard (e.g., lyso-Gb2): m/z 624.5 -> 282.2

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for the specific instrument used.

Protocol 2: Lyso-Gb3 Quantification from Dried Blood Spots (DBS) by LC-MS/MS

1. Sample Preparation (Extraction) [10]

-

Punch a 3 mm or 6 mm disk from the DBS into a 1.5 mL microcentrifuge tube.

-

Add 100-200 µL of an extraction solution (e.g., a mixture of acetonitrile, chloroform, DMSO, ethanol, and water) containing the internal standard.

-

Incubate at room temperature with shaking for 30-60 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential minor adjustments to the gradient and injection volume based on the extraction solvent and expected analyte concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Lyso-globotetraosylceramide (lyso-Gb3) has been unequivocally established as a sensitive and specific biomarker for Fabry disease. Its quantification provides valuable information for diagnosis, patient stratification, and therapeutic monitoring. The LC-MS/MS-based methodologies, though requiring specialized instrumentation, offer the necessary analytical performance for reliable clinical decision-making. Further research into the intricate signaling pathways modulated by lyso-Gb3 will continue to unravel the pathophysiology of Fabry disease and may reveal novel therapeutic targets. This technical guide provides a foundational resource for laboratories and researchers aiming to implement or expand their capabilities in the analysis and understanding of this critical biomarker.

References

- 1. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]

- 6. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. Correlation of Lyso-Gb3 levels in Patients with Classic and Later-Onset Fabry - ARCHIMEDlife [archimedlife.com]

- 10. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative urinary globotriaosylceramide analysis by thin-layer chromatography-immunostaining and liquid chromatography-tandem mass spectrometry in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Physiological Role of Lyso-globotetraosylceramide (d18:1): A Technical Guide

Abstract

Lyso-globotetraosylceramide (Lyso-Gb4), also known as lyso-globoside, is the deacylated form of the glycosphingolipid globotetraosylceramide (Gb4). While its parent molecule, Gb4, is known to play significant roles in cell membrane architecture, immune modulation, and pathogen recognition, the specific physiological function and concentration of Lyso-Gb4 in healthy individuals are not well-characterized. This technical guide synthesizes the current understanding of Lyso-Gb4, focusing on its biosynthesis, metabolism, and its inferred functions based on the known roles of Gb4. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols for its quantification and diagrams of its metabolic and signaling context.

Introduction

Glycosphingolipids (GSLs) are integral components of eukaryotic cell membranes, where they participate in a vast array of biological processes, from cell-cell recognition to signal transduction. Lyso-globotetraosylceramide (Lyso-Gb4) is a specific GSL derivative, characterized by a four-sugar glycan chain attached to a sphingosine (B13886) backbone, lacking the fatty acid chain typically found in its acylated form, globotetraosylceramide (Gb4)[1].

The function of many lyso-GSLs is often linked to their role as metabolic intermediates or signaling molecules. For instance, lyso-globotriaosylceramide (Lyso-Gb3) is a well-established and clinically significant biomarker for Fabry disease. However, the precise role of Lyso-Gb4 in healthy individuals remains largely unexplored. Its function is currently inferred from the biological activities of Gb4, which is involved in immune regulation, blood group antigenicity, and serves as a receptor for various pathogens[2][3]. This guide will delineate the known metabolic pathways involving Lyso-Gb4 and explore its potential physiological significance.

Biosynthesis and Metabolism of Lyso-Gb4

Lyso-Gb4 is metabolically linked to Gb4 through a reversible deacylation-acylation cycle. The biosynthesis of its parent compound, Gb4, is a multi-step process occurring in the Golgi apparatus, while its degradation occurs primarily within the lysosome.

Biosynthesis Pathway: The synthesis of Gb4 begins with ceramide and proceeds through the sequential addition of sugar moieties by specific glycosyltransferases[4]:

-

Glucosylceramide (GlcCer): Ceramide is glycosylated by glucosylceramide synthase (UGCG).

-

Lactosylceramide (LacCer): A galactose residue is added by β-1,4-galactosyltransferase.

-

Globotriaosylceramide (Gb3): An α-1,4-galactose residue is added by Gb3 synthase (A4GALT).

-

Globotetraosylceramide (Gb4): An N-acetylgalactosamine (GalNAc) residue is added in a β-1,3 linkage by β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1)[4].

Metabolism and Degradation: Gb4 is catabolized within the lysosome by the sequential removal of the sugar residues by specific lysosomal hydrolases. The degradation of the glycan chain eventually yields glucosylceramide, which is further broken down. Hexosaminidase A and B are responsible for cleaving the terminal N-acetylgalactosamine from Gb4[5].

Lyso-Gb4 can be formed from Gb4 through the action of a sphingolipid ceramide N-deacylase. This reaction is known to be reversible, suggesting that Lyso-Gb4 can be re-acylated to form Gb4, positioning it as a potential intermediate in Gb4 turnover[1].

References

- 1. mdpi.com [mdpi.com]

- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Synthesis of Lyso-globotetraosylceramide (d18:1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of Lyso-globotetraosylceramide (d18:1), a crucial bioactive sphingolipid. This document provides a comprehensive overview of the synthesis strategy, detailed experimental protocols, and the compound's role in cellular signaling pathways. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to produce and understand this complex molecule.

Introduction

Lyso-globotetraosylceramide (d18:1), also known as lyso-Gb4, is the deacylated form of globotetraosylceramide (Gb4). It is a glycosphingolipid that plays a significant role in various biological processes. Notably, it is recognized by the pig verotoxin of edema disease (Shiga-like toxin)[1]. Recent studies have also implicated Gb4, and by extension its lyso-form, in the resolution phase of the pro-inflammatory response in human macrophages, where it is associated with T cell receptor signaling and DC-SIGN signaling pathways[2].

The enzymatic synthesis of lyso-glycosphingolipids offers a highly specific and efficient alternative to purely chemical methods. This guide focuses on the use of Sphingolipid Ceramide N-deacylase (SCDase) for the synthesis of Lyso-globotetraosylceramide (d18:1). SCDase catalyzes the reversible hydrolysis of the N-acyl linkage in glycosphingolipids, making it a powerful tool for both the synthesis of lyso-glycosphingolipids and the remodeling of their fatty acid chains[3][4][5].

Enzymatic Synthesis Strategy

The primary enzymatic route for the synthesis of Lyso-globotetraosylceramide (d18:1) involves the deacylation of its parent molecule, globotetraosylceramide (Gb4), using Sphingolipid Ceramide N-deacylase (SCDase).

SCDase exhibits both hydrolytic and synthetic activities, with the direction of the reaction being controllable by pH. The optimal pH for the hydrolytic activity (deacylation) of SCDase from Shewanella alga G8 (SA_SCD) is 6.0, while the optimal pH for its synthetic activity (acylation) is 7.5[3][6]. This reversible nature allows for both the production of the lyso-form and the synthesis of novel Gb4 analogs with different fatty acid chains.

Quantitative Data

The efficiency of SCDase-mediated reactions has been characterized, providing valuable data for experimental design. The following tables summarize key quantitative parameters for SCDases from two different sources: Shewanella alga G8 (SA_SCD) and Pseudomonas sp. TK4 (PS_SCD).

Table 1: Optimal pH for SCDase Activity [3][6]

| Enzyme Source | Hydrolytic Activity (pH) | Synthetic Activity (pH) |

| Shewanella alga G8 (SA_SCD) | 6.0 | 7.5 |

| Pseudomonas sp. TK4 (PS_SCD) | Not specified in provided results | Not specified in provided results |

Table 2: Effect of Metal Ions on SA_SCD Activity [3][7]

| Metal Ion | Effect on Hydrolytic Activity | Effect on Synthetic Activity |

| Zn2+, Cu2+ | Strong Inhibition | Strong Inhibition |

| Fe2+, Co2+, Ni2+, Mn2+, Ca2+, Mg2+ | Promotion | Inhibition |

Table 3: Kinetic Comparison of SA_SCD and PS_SCD for Related Substrates [3][6][7]

| Activity | Substrate | Enzyme | kcat/KM Fold Difference (SA_SCD vs. PS_SCD) |

| Hydrolytic | GM1a | SA_SCD | 8.9-fold higher |

| Synthetic | Stearic acid | SA_SCD | 38-fold higher |

| Synthetic | lyso-GM1a (d18:1) | SA_SCD | 23-fold higher |

Table 4: Reaction Yield for SCDase-catalyzed Acylation [8]

| Reaction | Substrates | Enzyme | Incubation Time | Yield |

| Acylation | Lyso-glycosphingolipids and 14C-fatty acids | SCDase (1 mU) | 20 hours | 50-70% |

Experimental Protocols

This section provides a detailed methodology for the enzymatic deacylation of Globotetraosylceramide (Gb4) to produce Lyso-globotetraosylceramide (d18:1) using SCDase from Pseudomonas sp. TK4.

Materials

-

Globotetraosylceramide (Gb4)

-

Sphingolipid ceramide N-deacylase (SCDase) from Pseudomonas sp. TK4 (e.g., Takara Bio Inc., #4462)[4]

-

2x Reaction Buffer: 50 mM acetate (B1210297) buffer, pH 6.0, containing 1.6% Triton X-100[4]

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plate (Silica gel 60)[4]

-

Orcinol (B57675) reagent: Dissolve 200 mg of orcinol in 11.4 mL of H2SO4 and dilute to 100 mL with deionized water[4].

-

Ninhydrin (B49086) reagent: Dissolve 250 mg of ninhydrin in 100 mL of water-saturated n-butanol[4].

Experimental Workflow

Procedure

-

Reaction Setup :

-

Dissolve 10 nmol of Globotetraosylceramide (Gb4) in 10 µL of 2x reaction buffer in a microcentrifuge tube[4].

-

Add 10 µL of SCDase solution (containing 1 mU of enzyme) to the substrate solution[4].

-

Incubate the reaction mixture at 37°C for 1 hour[4].

-

Terminate the reaction by heating the tube in a boiling water bath for 5 minutes[4].

-

-

Sample Preparation for Analysis :

-

Thin-Layer Chromatography (TLC) Analysis :

-

Apply the redissolved sample to a silica (B1680970) gel TLC plate[4].

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

-

After development, dry the TLC plate.

-

Visualize the spots by spraying with the orcinol reagent and heating at 110°C. Both Gb4 and Lyso-globotetraosylceramide will be visible[4].

-

Separately, a duplicate plate can be heated at 110°C for 5 minutes and then sprayed with the ninhydrin reagent to specifically detect the free amino group of Lyso-globotetraosylceramide[4].

-

Role in Cellular Signaling

Lyso-globotetraosylceramide and its acylated form, Gb4, are involved in important cellular signaling events, particularly in the context of the immune response.

In primary human macrophages, exposure to lipopolysaccharide (LPS) from gram-negative bacteria triggers a pro-inflammatory response via Toll-like receptor 4 (TLR4). During the resolution phase of this response, there is a notable increase in the synthesis of globosides, including Gb4. This increase in Gb4 is associated with the expression of genes involved in T cell receptor signaling and DC-SIGN signaling, suggesting a role for these glycosphingolipids in modulating the adaptive immune response[2]. The availability of synthetically produced Lyso-globotetraosylceramide (d18:1) can facilitate further research into the precise mechanisms of this immunomodulatory function.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Immunolipidomics Reveals a Globoside Network During the Resolution of Pro-Inflammatory Response in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive characterization of sphingolipid ceramide N-deacylase for the synthesis and fatty acid remodeling of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GlycoWord / Glycotechnology-B08 [glycoforum.gr.jp]

- 6. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

An In-depth Technical Guide to the Chemical Properties of Globotriaosylsphingosine (d18:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globotriaosylsphingosine (d18:1), commonly referred to as lyso-Gb3, is a deacylated derivative of globotriaosylceramide (Gb3). In recent years, lyso-Gb3 has emerged as a critical biomarker and a key pathogenic molecule in Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1][2][3] This guide provides a comprehensive overview of the chemical properties of lyso-Gb3, its role in cellular signaling, and detailed experimental protocols for its quantification.

Core Chemical Properties

Globotriaosylsphingosine is an amphiphilic glycosphingolipid characterized by a hydrophilic trisaccharide headgroup and a hydrophobic sphingoid base tail.

| Property | Value | Reference |

| Chemical Formula | C36H67NO17 | [4][5][6][7][8] |

| Molecular Weight | 785.9 g/mol | [4][5][6] |

| CAS Number | 126550-86-5 | [5][6][7][8] |

| Appearance | Solid | [6][9] |

| Solubility | Soluble in DMSO and a 4:3:1 solution of chloroform:methanol (B129727):water.[1][6][9][10] Being more water-soluble than Gb3, it is more readily detectable in biological fluids.[11] | |

| Storage and Stability | For long-term stability, it should be stored at -20°C.[1][6][10] Stock solutions can be stored at -80°C for up to 6 months.[1][12] |

Biological Significance and Reactivity in Fabry Disease

The accumulation of lyso-Gb3 in the plasma and tissues of Fabry disease patients is not merely a storage phenomenon but an active driver of the disease pathology. Its chemical properties allow it to interact with and disrupt various cellular processes.

Pathogenic Roles:

-

Inhibition of α-galactosidase A: Lyso-Gb3 has been shown to be an inhibitor of α-galactosidase A activity, potentially exacerbating the accumulation of Gb3.[1][13][14]

-

Cell Proliferation: At concentrations observed in the plasma of Fabry patients, lyso-Gb3 promotes the proliferation of smooth muscle cells, which may contribute to the vascular remodeling and hypertrophic cardiomyopathy seen in the disease.[1][2][13][15][16]

-

Neurotoxicity: Lyso-Gb3 is implicated in the neuropathic pain experienced by Fabry patients. It directly sensitizes peripheral nociceptive neurons by enhancing voltage-dependent calcium currents, leading to an increase in intracellular calcium.[17]

-

Nephrotoxicity: In renal podocytes, lyso-Gb3 is a key mediator of injury and fibrosis.

-

Endothelial Dysfunction: Lyso-Gb3 may contribute to the vasculopathy in Fabry disease by inhibiting the activity of endothelial nitric oxide synthase (eNOS).

Signaling Pathways Modulated by Globotriaosylsphingosine

Lyso-Gb3 exerts its pathogenic effects by modulating several key signaling pathways within different cell types. The following diagrams illustrate the currently understood mechanisms.

Caption: Lyso-Gb3 induced signaling cascade in smooth muscle cells.

Caption: Mechanism of lyso-Gb3 induced pain in sensory neurons.

Caption: Lyso-Gb3 mediated signaling leading to podocyte injury.

Experimental Protocols

The quantification of lyso-Gb3 in biological matrices such as plasma, serum, and dried blood spots (DBS) is crucial for the diagnosis and monitoring of Fabry disease. The most widely accepted and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Lyso-Gb3 in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of lyso-Gb3. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Materials and Reagents:

-

Lyso-Gb3 analytical standard

-

Isotopically labeled internal standard (e.g., lyso-Gb3-d7 or 13C-labeled lyso-Gb3)[15]

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (for calibration curve and quality controls)

-

Protein precipitation plates or tubes

2. Stock and Working Solutions:

-

Prepare a stock solution of lyso-Gb3 in methanol (e.g., 1 mg/mL).

-

Prepare a stock solution of the internal standard in methanol.

-

From the lyso-Gb3 stock solution, prepare a series of working solutions for the calibration curve by serial dilution in methanol.

-

Prepare a working solution of the internal standard in a protein precipitation solvent (e.g., methanol with 0.1% formic acid).

3. Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control.

-

Add 200 µL of the internal standard working solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate lyso-Gb3 from other plasma components.

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for lyso-Gb3 and its internal standard. Common transitions for lyso-Gb3 (m/z) are 786.5 -> 282.2 and 786.5 -> 624.4. The transitions for the internal standard will be shifted according to its mass difference.

-

Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

-

Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for lyso-Gb3 quantification.

Quantitative Data Summary

The concentration of lyso-Gb3 is significantly elevated in patients with Fabry disease compared to healthy individuals, making it a reliable diagnostic marker.

| Analyte | Matrix | Patient Population | Concentration Range | Reference |

| Lyso-Gb3 | Plasma | Healthy Controls | < 0.5 - 1.0 ng/mL | [17] |

| Lyso-Gb3 | Plasma | Male Fabry Patients (Classic) | 50 - 150 ng/mL | [17] |

| Lyso-Gb3 | Plasma | Female Fabry Patients | 1 - 25 ng/mL | [17] |

| Lyso-Gb3 | Plasma | Fabry Patients (Late-Onset) | 2 - 15 ng/mL |

Analytical Method Performance:

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 ng/mL | [16] |

| Limit of Detection (LOD) | ~0.15 ng/mL | [16] |

| Intra- and Inter-assay Precision (%CV) | < 15% | [17] |

| Accuracy (%Bias) | Within ±15% |

Conclusion

Globotriaosylsphingosine (d18:1) is a multifaceted molecule with well-defined chemical properties and profound biological implications, particularly in the context of Fabry disease. Its role extends beyond that of a simple biomarker to an active participant in the disease's pathophysiology, influencing cellular signaling pathways related to proliferation, pain, and inflammation. The robust and sensitive analytical methods developed for its quantification are indispensable tools for the diagnosis, monitoring, and development of novel therapies for Fabry disease. This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of this disease and improve patient outcomes.

References

- 1. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Globotriaosylsphingosine | 126550-86-5 | Benchchem [benchchem.com]

- 4. Globoside promotes activation of ERK by interaction with the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissociation of globotriaosylceramide and impaired endothelial function in α-galactosidase-A deficient EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Usefulness of Lifetime Globotriaosylsphingosine Exposure at Diagnosis and Baseline Modified Disease Severity Score in Early-Diagnosed Patients With Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of sphingosine kinase 1 by ERK1/2‐mediated phosphorylation | The EMBO Journal [link.springer.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingosine kinase 1 regulates mucin production via ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

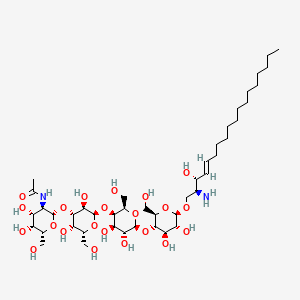

In-Depth Technical Guide to the Structure Elucidation of Lyso-globotetraosylceramide (d18:1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of lyso-globotetraosylceramide (d18:1), also known as globotetraosylsphingosine or lyso-Gb4. This glycosphingolipid is of significant interest as a biomarker in Fabry disease and for its role in cellular recognition processes, including interactions with bacterial toxins.

Molecular Structure and Properties

Lyso-globotetraosylceramide (d18:1) is a glycosphingolipid characterized by a tetrasaccharide chain attached to a sphingosine (B13886) base. Unlike its parent compound, globotetraosylceramide (Gb4), it lacks the N-acyl fatty acid chain. The "d18:1" designation specifies a sphingoid base with 18 carbon atoms and one double bond.

Table 1: Physicochemical Properties of Lyso-globotetraosylceramide (d18:1)

| Property | Value |

| Synonyms | lyso-Globoside, Globotetraosylsphingosine (d18:1) |

| Molecular Formula | C₄₄H₈₀N₂O₂₂ |

| Molecular Weight | 989.1 g/mol |

| CAS Number | 126550-86-5[1] |

The foundational structure consists of a linear tetrasaccharide chain, Gal(α1-4)Gal(β1-4)Glc(β1-1), attached to the C1 hydroxyl group of the d18:1 sphingosine base.

Caption: Molecular structure of Lyso-globotetraosylceramide (d18:1).

Mass Spectrometry Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the structural characterization of lyso-globotetraosylceramide (d18:1). Fragmentation patterns provide crucial information about the carbohydrate sequence and the sphingoid base.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A typical LC-MS/MS protocol for the analysis of lyso-globotetraosylceramide involves the following steps:

-

Sample Preparation: Plasma or tissue samples are subjected to a liquid-liquid extraction, commonly using a chloroform (B151607)/methanol (B129727)/water mixture, to isolate the lipid fraction. The extract is then dried and reconstituted in a suitable solvent for LC-MS analysis.

-

Chromatographic Separation: Separation is achieved using a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte.

-

-

Mass Spectrometry: The eluent is introduced into an electrospray ionization source operating in positive ion mode. MS/MS analysis is performed by selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID).

Fragmentation Pathway and Product Ions

The fragmentation of lyso-globotetraosylceramide (d18:1) primarily occurs through glycosidic bond cleavages and fragmentation of the sphingoid base. The Domon and Costello nomenclature is used to designate the fragment ions.

Caption: ESI-MS/MS fragmentation pathway of Lyso-globotetraosylceramide (d18:1).

Table 2: Predicted ESI-MS/MS Product Ions of Lyso-globotetraosylceramide (d18:1) [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion | Predicted m/z | Description |

| 990.1 | Y₃ | 828.1 | Loss of terminal N-acetylgalactosamine (GalNAc) |

| Y₂ | 666.1 | Loss of GalNAc and Galactose (Gal) | |

| Y₁ | 504.1 | Loss of GalNAc and two Gal residues | |

| Y₀ | 301.0 | Sphingosine (d18:1) base | |

| B₁ | 204.1 | N-acetylgalactosamine oxonium ion | |

| B₂ | 366.1 | Gal-GalNAc disaccharide oxonium ion | |

| B₃ | 528.1 | Gal-Gal-GalNAc trisaccharide oxonium ion | |

| - | 264.3 | Characteristic fragment of the d18:1 sphingosine backbone[2] |

Note: The m/z values are predicted based on the fragmentation of the acylated form, Gb4, and may vary slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the structure, including the stereochemistry of the glycosidic linkages.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A purified sample of lyso-globotetraosylceramide (d18:1) is dissolved in a deuterated solvent, typically deuterated methanol (CD₃OD) or a mixture of deuterated chloroform and methanol.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for complete signal assignment.

Expected NMR Spectral Data

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Lyso-globotetraosylceramide (d18:1)

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

| Anomeric Protons (H-1 of sugars) | 4.2 - 4.8 | d |

| Olefinic Protons (=CH) | 5.4 - 5.8 | m |

| Sphingosine CH-OH | ~4.1 | m |

| Sphingosine CH-NH₂ | ~3.0 | m |

| Sugar Ring Protons | 3.2 - 4.0 | m |

| Sphingosine Methylene Protons | 1.2 - 2.1 | m |

| Sphingosine Terminal Methyl | ~0.9 | t |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in Lyso-globotetraosylceramide (d18:1)

| Carbon | Expected Chemical Shift Range (ppm) |

| Anomeric Carbons (C-1 of sugars) | 98 - 105 |

| Olefinic Carbons (=CH) | 125 - 135 |

| Sphingosine C-OH | ~75 |

| Sphingosine C-NH₂ | ~55 |

| Sugar Ring Carbons | 60 - 80 |

| Sphingosine Methylene Carbons | 25 - 35 |

| Sphingosine Terminal Methyl | ~14 |

Synthesis and Structural Confirmation

The total synthesis of lyso-globotetraosylceramide (d18:1) provides the ultimate confirmation of its structure. Synthetic routes typically involve the stereoselective glycosylation of a protected sphingosine derivative with a protected globotetraose (B1165421) donor.

Caption: General workflow for the synthesis and structural confirmation.

The synthesized compound is then rigorously characterized by mass spectrometry and NMR spectroscopy, and the data is compared with that of the naturally occurring molecule to confirm the structural assignment.

Conclusion

The structural elucidation of lyso-globotetraosylceramide (d18:1) is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. Mass spectrometry provides critical information on the molecular weight, elemental composition, and fragmentation patterns, while NMR spectroscopy offers a detailed view of the atomic connectivity and stereochemistry. The synthesis of the molecule serves as the final and definitive confirmation of its structure. This in-depth understanding is paramount for its application as a clinical biomarker and for elucidating its biological functions.

References

The Dawn of a Biomarker: Early Research Unraveling the Role of Globotriaosylsphingosine (Lyso-Gb3) in Fabry Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fabry disease, an X-linked lysosomal storage disorder, arises from the deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, predominantly globotriaosylceramide (Gb3), within various cells and tissues, culminating in severe renal, cardiac, and cerebrovascular complications.[3][4][5] For many years, Gb3 was the primary focus of research and was considered the main pathogenic molecule. However, a significant breakthrough in understanding the pathophysiology of Fabry disease came with the identification and characterization of globotriaosylsphingosine (lyso-Gb3), the deacylated form of Gb3.[3][4][5] Early research illuminated lyso-Gb3 as a crucial player in the disease process and a sensitive and specific biomarker for diagnosis and monitoring of Fabry disease. This technical guide delves into the foundational research on lyso-Gb3, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the proposed pathogenic mechanisms.

The Emergence of Lyso-Gb3 as a Hallmark of Fabry Disease

Initial investigations into the biochemical abnormalities in Fabry disease revealed that while Gb3 accumulation was a consistent finding, its levels in plasma and urine did not always correlate with disease severity.[3] This observation prompted researchers to explore the existence of other, potentially more pathogenic, metabolites. Drawing parallels with other lysosomal storage disorders like Gaucher disease, where the deacylated form of the stored lipid (glucosylsphingosine) was known to be elevated, researchers hypothesized the presence of a similar metabolite in Fabry disease.[3]

This hypothesis was confirmed with the discovery of markedly increased concentrations of lyso-Gb3 in the plasma of Fabry patients.[3][4][5] The relative increase of lyso-Gb3 in plasma was found to be more than an order of magnitude greater than that of Gb3, establishing it as a more sensitive biomarker.[3] Subsequent studies consistently demonstrated elevated lyso-Gb3 levels in both male and female Fabry patients, including those with classic and variant phenotypes.[1][6][7]

Quantitative Insights from Early Lyso-Gb3 Research

The initial studies quantifying lyso-Gb3 levels in various Fabry disease cohorts provided critical data that underscored its diagnostic and prognostic potential. These findings are summarized in the tables below.

Table 1: Plasma Lyso-Gb3 Concentrations in Human Subjects

| Patient Cohort | Mean Lyso-Gb3 Concentration (nM) | Key Findings | Reference |

| Healthy Controls | Not specified, but significantly lower than Fabry patients | --- | [6] |

| Classical Fabry Disease (N215S cardiac variant) - Males | 9.7 ± 1.0 | Significantly higher than healthy controls and lower than classical FD patients. | [6] |

| Classical Fabry Disease (N215S cardiac variant) - Females | 5.4 ± 0.8 | Significantly higher than healthy controls and lower than classical FD patients. | [6] |

| Classic Fabry Hemizygotes (Males) | Markedly increased | Very high concentrations detected in all classically affected males, including young boys with few disease manifestations. A newborn hemizygote also showed a prominently increased level (81 nM). | [3] |

| Fabry Heterozygotes (Females) | Moderately increased | Increased in both symptomatic and asymptomatic cases. A correlation was found between the increase in lyso-Gb3 and the decrease in α-Gal A activity. | [1][2] |

| Variant Fabry Hemizygotes (Males) | Increased, but lower than classic form | Plasma lyso-Gb3 was higher in the classic form compared to the variant form. | [1] |

Table 2: Plasma Lyso-Gb3 and Gb3 Concentrations in Fabry Mice (20 weeks of age)

| Mouse Genotype | Plasma Lyso-Gb3 (nM) | Plasma Gb3 (μg/mL) | Reference |

| Wild-type | Not specified, but lower than Fabry mice | Not specified, but lower than Fabry mice | [3] |

| Heterozygous Female | Clearly less elevated | Not specified | [3] |

| Homozygous Female | Markedly elevated | Not specified | [3] |

| Hemizygous Male | Markedly elevated | Not specified | [3] |

Note: The study by Aerts et al. (2008) also noted that in hemizygous mice, plasma lyso-Gb3 was prominently increased at a very young age (476, 510, and 614 nM at 70, 138, and 243 days, respectively).[3]

Core Experimental Protocols

The quantification of lyso-Gb3 in biological samples was a pivotal methodological advancement in early Fabry disease research. The primary technique employed was liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of Plasma Lyso-Gb3 by LC-MS/MS

1. Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a solvent, typically methanol (B129727), to precipitate proteins.[10] This step is crucial for removing interfering proteins and releasing lyso-Gb3 into the solvent.

-

Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., lyso-Gb3-D7) is added to the sample.[10][11] This allows for accurate quantification by correcting for variations in sample processing and instrument response.

-

Lipid Extraction: Glycosphingolipids, including lyso-Gb3, are extracted from the plasma using a solvent mixture, commonly chloroform/methanol/water.[8][9]

-

Sample Clean-up: The extracted lipids may undergo further purification using solid-phase extraction (SPE) to remove other interfering lipids and contaminants.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A C4 or C18 reversed-phase column is typically used to separate lyso-Gb3 from other molecules based on its hydrophobicity.[8][9] A gradient elution with solvents like water and methanol containing ammonium (B1175870) formate (B1220265) and formic acid is employed.[8][9]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[10]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both lyso-Gb3 and its internal standard.[8][9] For lyso-Gb3, a common transition is m/z 786.8 -> 268.3.[8][9]

-

Quantification: The peak areas of the analyte (lyso-Gb3) and the internal standard are measured. The concentration of lyso-Gb3 in the original sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve generated using known concentrations of lyso-Gb3.

Pathophysiological Role of Lyso-Gb3: Early Insights

Beyond its utility as a biomarker, early research strongly suggested that lyso-Gb3 is not merely a bystander but an active participant in the pathogenesis of Fabry disease.[3] Several in vitro studies provided the first evidence for its direct biological effects.

Proliferation of Smooth Muscle Cells

A key pathological feature of Fabry disease is vascular remodeling, characterized by an increased intima-media thickness due to the proliferation of smooth muscle cells.[3] Early experiments demonstrated that lyso-Gb3, at concentrations found in the plasma of symptomatic Fabry patients (50-100 nM), directly promotes the proliferation of cultured smooth muscle cells.[3][4][5] This finding provided a direct link between the elevated biomarker and a clinical manifestation of the disease.

Inhibition of α-Galactosidase A Activity

Another significant early discovery was that lyso-Gb3 can inhibit the activity of the α-galactosidase A enzyme.[4][5] This suggests a positive feedback loop where the accumulation of lyso-Gb3 further impairs the breakdown of Gb3, exacerbating the primary metabolic defect.

Induction of Cellular Stress and Signaling Pathways

While the precise signaling pathways were not fully elucidated in the earliest studies, the observed cellular effects of lyso-Gb3, such as promoting proliferation, pointed towards its ability to activate intracellular signaling cascades.[3] Later research has expanded on these initial findings, implicating lyso-Gb3 in various stress responses and inflammatory pathways.

Conclusion

The early research on globotriaosylsphingosine fundamentally shifted the understanding of Fabry disease. It established lyso-Gb3 not only as a superior biomarker to Gb3 for diagnosis and potentially for monitoring therapeutic response but also as a key pathogenic molecule driving some of the critical clinical manifestations of the disease. The quantitative data from these initial studies provided the foundation for the clinical utility of lyso-Gb3 measurements, while the elucidation of its biological effects opened new avenues for therapeutic intervention. The methodologies developed for lyso-Gb3 quantification have become standard in the clinical management of Fabry disease. This early work serves as a testament to the importance of investigating metabolic derivatives in understanding the full spectrum of lysosomal storage disorders.

References

- 1. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharm.or.jp [pharm.or.jp]

- 3. pnas.org [pnas.org]

- 4. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Localization of Lyso-globotetraosylceramide (d18:1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-globotetraosylceramide (d18:1), more commonly known as lyso-globotriaosylceramide (lyso-Gb3), is a deacylated derivative of globotriaosylceramide (Gb3). Its accumulation is a primary hallmark of Fabry disease, a lysosomal storage disorder resulting from deficient α-galactosidase A activity. This technical guide provides a comprehensive overview of the cellular localization of lyso-Gb3, detailing its subcellular distribution, the experimental methodologies used for its detection and quantification, and its impact on cellular signaling pathways. A thorough understanding of where lyso-Gb3 accumulates and its downstream effects is critical for the development of effective therapeutic strategies for Fabry disease.

Introduction

Fabry disease is an X-linked genetic disorder characterized by the progressive accumulation of glycosphingolipids, primarily Gb3 and its cytotoxic metabolite, lyso-Gb3, within the lysosomes of various cell types. This accumulation disrupts cellular homeostasis and leads to a wide range of clinical manifestations, affecting the kidneys, heart, and nervous system. While Gb3 accumulation is a known pathological feature, lyso-Gb3 is considered a key mediator of the disease's pathogenesis, contributing to inflammation, cell proliferation, and cytotoxicity. This guide focuses specifically on the cellular localization of lyso-Gb3 (d18:1) and the molecular consequences of its accumulation.

Cellular Localization of Lyso-Gb3

The primary site of lyso-Gb3 accumulation is within the lysosomes . This is a direct consequence of the deficient activity of the lysosomal enzyme α-galactosidase A, which is responsible for its degradation. The acidic environment of the lysosome is the normal site for the catabolism of glycosphingolipids.

While predominantly lysosomal, the amphiphilic nature of lyso-Gb3 allows it to interact with cellular membranes, potentially leading to its presence in other subcellular compartments, although this is less well-documented. The consequences of lyso-Gb3 accumulation are observed in a variety of cell types, underscoring its systemic impact in Fabry disease. Key affected cell types include:

-

Vascular Endothelial Cells: Accumulation contributes to vascular dysfunction and pathology.[1]

-

Podocytes: Lysosomal storage in these specialized kidney cells leads to Fabry nephropathy.[2]

-

Sensory Neurons: Accumulation is linked to the neuropathic pain experienced by many Fabry patients.

-

Smooth Muscle Cells: Lyso-Gb3 promotes the proliferation of these cells, contributing to vascular remodeling.[1][3][4]

-

Cardiomyocytes: Accumulation in heart muscle cells is a factor in the cardiac complications of the disease.[1]

Quantitative Analysis of Lyso-Gb3

Precise quantification of lyso-Gb3 in different biological samples is crucial for diagnosing Fabry disease, monitoring disease progression, and assessing therapeutic efficacy. While extensive data exists for plasma and tissue levels, specific quantitative data on the subcellular distribution of lyso-Gb3 is limited. The following tables summarize available quantitative data.

Table 1: Lyso-Gb3 Quantification in Whole Cells

| Cell Type | Condition | Lyso-Gb3 Concentration (pmol/10⁶ cells) | Reference |

| HeLa Cells | Non-edited | 0.30 | [5] |

| HeLa Cells | GNPTAB KO | 0.70 | [5] |

Table 2: Lyso-Gb3 Quantification in Tissues (Fabry Disease Mouse Model)

| Organ | Age | Lyso-Gb3 Concentration (ng/mg protein) | Reference |

| Heart | 5 weeks | ~10 | [6] |

| Heart | 20 weeks | ~20 | [6] |

| Kidneys | 5 weeks | ~20 | [6] |

| Kidneys | 20 weeks | ~45 | [6] |

| Liver | 5 weeks | ~100 | [6] |

| Liver | 20 weeks | ~150 | [6] |

| Spleen | 5 weeks | ~5 | [6] |

| Spleen | 20 weeks | ~10 | [6] |

| Small Intestine | 5 weeks | ~15 | [6] |

| Small Intestine | 20 weeks | ~25 | [6] |

| Lungs | 5 weeks | ~5 | [6] |

| Lungs | 20 weeks | ~10 | [6] |

| Brain | 5 weeks | ~2 | [6] |

| Brain | 20 weeks | ~3 | [6] |

Note: The data in Table 2 is estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Determining the subcellular localization of lyso-Gb3 requires a combination of cell biology and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Subcellular Fractionation for Lyso-Gb3 Analysis

This protocol describes the separation of cellular organelles to quantify lyso-Gb3 in different compartments, primarily isolating the lysosomal fraction.

Objective: To isolate subcellular fractions (with an enrichment for lysosomes) for subsequent lyso-Gb3 quantification by mass spectrometry.

Materials:

-

Cultured cells (e.g., fibroblasts, podocytes)

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4, with protease inhibitors)

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and ultracentrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting:

-

Grow cells to confluency in culture dishes.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into a minimal volume of ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 1 mL of ice-cold hypotonic fractionation buffer.

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Transfer the cell suspension to a pre-chilled Dounce homogenizer.

-

Homogenize with 20-30 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

-

-

Differential Centrifugation:

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge at 700-800 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at 10,000-15,000 x g for 20 minutes at 4°C to pellet mitochondria.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi). The resulting supernatant is the cytosolic fraction.

-

The pellet from the 10,000-15,000 x g spin contains a crude lysosomal and mitochondrial fraction.

-

-

Lysosome Enrichment (Optional Density Gradient Centrifugation):

-

For higher purity, the crude lysosomal/mitochondrial pellet can be further purified using a density gradient (e.g., Percoll or sucrose).

-

Resuspend the pellet in a suitable buffer and layer it onto a pre-formed density gradient.

-

Centrifuge at high speed (e.g., 20,000-40,000 x g) for 1-2 hours.

-

Collect fractions and identify lysosome-enriched fractions by assaying for lysosomal marker enzymes (e.g., β-hexosaminidase).

-

-

Lipid Extraction and Mass Spectrometry:

-

To each subcellular fraction, add an internal standard for lyso-Gb3.

-

Perform a lipid extraction using a method suitable for polar lipids, such as a modified Bligh-Dyer or Folch extraction.

-

Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify lyso-Gb3.

-

Subcellular fractionation workflow for lyso-Gb3 analysis.

Immunofluorescence Staining for Lyso-Gb3 Visualization

This protocol provides a general framework for the visualization of lyso-Gb3 within cultured cells. Specific antibodies against lyso-Gb3 are required.

Objective: To visualize the subcellular localization of lyso-Gb3 in cultured cells using immunofluorescence microscopy.

Materials:

-

Cultured cells grown on coverslips or chamber slides

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS)

-

Blocking solution (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary antibody (anti-lyso-Gb3)

-

Fluorescently labeled secondary antibody

-

Lysosomal marker antibody (e.g., anti-LAMP1) and corresponding secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Seed cells on coverslips or chamber slides and grow to desired confluency.

-

Wash cells gently with PBS.

-

Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with primary antibodies (anti-lyso-Gb3 and anti-LAMP1) diluted in blocking solution overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope. Co-localization of the lyso-Gb3 signal with the LAMP1 signal will confirm its lysosomal localization.

-

Immunofluorescence workflow for visualizing lyso-Gb3.

Lyso-Gb3 and Cellular Signaling Pathways

The accumulation of lyso-Gb3 triggers a cascade of signaling events that contribute to the pathophysiology of Fabry disease.

Lyso-Gb3 Induced Signaling in Podocytes

In kidney podocytes, lyso-Gb3 is a potent signaling molecule that promotes inflammation and fibrosis.

-

Notch1 Signaling: Lyso-Gb3 activates the Notch1 signaling pathway, leading to the upregulation of the Notch transcriptional target HES1. This activation also increases the expression of the Notch ligand Jagged1 and chemokines such as MCP-1 and RANTES. The activation of Notch1 by lyso-Gb3 contributes to the activation of NF-κB, further amplifying the inflammatory response. Additionally, Notch1 signaling mediates fibrogenic responses by increasing the expression of extracellular matrix proteins like fibronectin.[7][8]

-

RIPK3-Mediated Necroptosis: Lyso-Gb3 can induce podocyte death through a RIPK3-dependent necroptosis pathway. This process involves increased production of reactive oxygen species (ROS) and contributes to the podocyte loss observed in Fabry nephropathy.[2][9]

-

TGF-β1 Signaling: Lyso-Gb3 stimulates the production and release of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis. This leads to increased synthesis of extracellular matrix components, contributing to glomerulosclerosis.[10]

Signaling pathways activated by lyso-Gb3 in podocytes.

Lyso-Gb3 and Smooth Muscle Cell Proliferation

Lyso-Gb3 has been shown to promote the proliferation of vascular smooth muscle cells, a key event in the vascular remodeling observed in Fabry disease. While the exact signaling pathway is not fully elucidated, it is suggested to involve pathways commonly associated with cell proliferation, such as the MAPK/ERK pathway.[1]

Proposed pathway for lyso-Gb3 induced smooth muscle cell proliferation.

Conclusion

The primary cellular localization of lyso-globotetraosylceramide (d18:1) is the lysosome, a direct result of the enzymatic deficiency in Fabry disease. Its accumulation in various cell types triggers a complex array of signaling events that drive the pathophysiology of the disease, including inflammation, fibrosis, and abnormal cell proliferation. While methods for detecting and quantifying lyso-Gb3 in plasma and tissues are well-established, further research is needed to precisely quantify its distribution within subcellular compartments and to fully elucidate the intricate signaling networks it perturbs. A deeper understanding of the cellular and molecular consequences of lyso-Gb3 accumulation will be instrumental in the development of novel and more effective therapies for Fabry disease.

References

- 1. pnas.org [pnas.org]

- 2. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Catabolism of Lyso-globotetraosylceramide (d18:1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-globotetraosylceramide (d18:1), also known as lyso-Gb4 or lyso-globoside, is a glycosphingolipid that plays a crucial role in cellular function and is implicated in the pathology of certain lysosomal storage disorders. Understanding its catabolism is vital for the development of diagnostics and therapeutics for these conditions. This technical guide provides a comprehensive overview of the enzymatic breakdown of lyso-Gb4, detailing the signaling pathway, relevant quantitative data, and key experimental protocols for its study.

Introduction

Glycosphingolipids (GSLs) are essential components of cellular membranes, involved in processes such as cell recognition, adhesion, and signal transduction.[1] Their degradation occurs in the lysosome through the sequential action of specific hydrolases.[1] A deficiency in any of these enzymes can lead to the accumulation of their respective substrates, resulting in a group of genetic disorders known as lysosomal storage diseases (LSDs).[1][2]

Lyso-globotetraosylceramide is the deacylated form of globotetraosylceramide (Gb4 or globoside). While the catabolism of globoside (B1172493) and its precursor, globotriaosylceramide (Gb3), are well-studied in the context of Fabry and Sandhoff diseases, the specific catabolic pathway of lyso-Gb4 is of significant interest, particularly as deacylated GSLs are increasingly recognized as potent bioactive molecules and sensitive biomarkers.[3]

The Catabolic Pathway of Lyso-globotetraosylceramide (d18:1)

The catabolism of lyso-Gb4 is a stepwise enzymatic process that occurs within the lysosome, requiring the coordinated action of several glycosidases and activator proteins. The degradation cascade sequentially removes monosaccharide units from the non-reducing end of the carbohydrate chain.

The enzymatic degradation of Lyso-globotetraosylceramide proceeds as follows:

-

α-Galactosidase A (α-Gal A): The initial step in the catabolism of lyso-Gb4 is the hydrolysis of the terminal α-1,4-galactosyl residue. This reaction is catalyzed by α-galactosidase A, the same enzyme implicated in Fabry disease. A deficiency in α-Gal A leads to the accumulation of Gb3 and its lyso-form, lyso-Gb3.[4]

-

β-Hexosaminidase A (Hex A): Following the removal of the terminal galactose, the resulting lyso-globotriaosylceramide (lyso-Gb3) is a substrate for β-hexosaminidase A. This enzyme, in the presence of the GM2 activator protein (GM2AP), cleaves the terminal β-1,3-N-acetylgalactosamine (GalNAc) residue.[5][6] Deficiencies in the α or β subunits of hexosaminidase A, or in the GM2 activator protein, lead to GM2 gangliosidoses such as Tay-Sachs and Sandhoff disease.[5]

-

β-Galactosidase (GALC): The subsequent molecule, lactosylsphingosine, is then acted upon by β-galactosidase, which removes the terminal β-1,4-galactose residue.[7] This enzyme requires the saposin A (SapA) activator protein for efficient hydrolysis of GSLs.[8][9][10]

-

Glucosylceramidase (GBA): The final sugar residue, a β-1,1-glucose, is cleaved from the sphingosine (B13886) backbone by glucosylceramidase, yielding sphingosine.

This complete degradation pathway is essential for maintaining cellular homeostasis.

Quantitative Data

Quantitative analysis of lyso-Gb4 and its catabolites is crucial for diagnosing and monitoring lysosomal storage disorders. While extensive data exists for lyso-Gb3 in Fabry disease, specific quantitative information for lyso-Gb4 is less prevalent in the literature. The following tables summarize available data for relevant lyso-glycosphingolipids.

Table 1: Plasma/Dried Blood Spot (DBS) Concentrations of Lyso-globotriaosylceramide (Lyso-Gb3)

| Population | Sample Type | Concentration (ng/mL) | Reference |

| Healthy Controls | DBS | 0.77 ± 0.24 (range: 0.507-1.4) | [11][12] |

| Newborn Controls | DBS | Below Limit of Quantitation (<0.28) | [11][12] |

| Classic Fabry Disease Patients | DBS | 2.06 - 54.1 | [11][12] |

| Newborn Fabry Disease Infants | DBS | 1.02 - 8.81 (in 5 of 17 infants) | [11][12] |

| Late-onset Fabry (IVS4+919G>A) | DBS | 3.75 ± 0.69 (range: 0.418-3.97) | [11][12] |

Table 2: Plasma Concentrations of Glucosylsphingosine (Lyso-Gb1) in Gaucher Disease

| Population | Concentration (ng/mL) | Reference |

| Healthy Controls | < 6.8 | [13] |

| Gaucher Disease Patients | 252 (median; range: 9-1340) | [13] |

| Mild GD1 Patients | 167 (median) | [14] |

| Severe GD1 Patients | 320 (median) | [14] |

Note: Specific quantitative data for Lyso-globotetraosylceramide (lyso-Gb4) concentrations in healthy versus pathological states, as well as the enzyme kinetics for its catabolism, are not extensively reported in the reviewed literature.

Experimental Protocols

The study of lyso-Gb4 catabolism involves two primary experimental approaches: measuring the activity of the catabolizing enzymes and quantifying the substrate and its metabolites.

α-Galactosidase A Activity Assay

This protocol describes a common method for determining the enzymatic activity of α-galactosidase A using a fluorogenic substrate.

Materials:

-

4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) substrate[15][16]

-

α-Gal Assay Buffer

-

α-Gal Stop Buffer

-

4-Methylumbelliferone (4-MU) Standard

-

Tissue homogenates, cell lysates, or biological fluids

-

96-well microplate (black or white for fluorescence)

-

Fluorescence microplate reader (Excitation: 360-365 nm, Emission: 440-445 nm)

Procedure:

-

Sample Preparation:

-

Homogenize tissue (e.g., 10 mg) or pelleted cells (e.g., 5 x 10^5) in 100 µL of ice-cold α-Gal Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

-

Dilute the supernatant as needed (e.g., 10-20 fold) in α-Gal Assay Buffer.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-MU standard in α-Gal Assay Buffer.

-

-

Assay Reaction:

-

Add diluted samples and standards to the wells of the 96-well plate.

-

Prepare a substrate working solution by diluting the 4-MU-α-Gal stock in the α-Gal Assay Buffer.

-

Add the substrate working solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.[17]

-

-

Measurement:

-

Stop the reaction by adding α-Gal Stop Buffer to each well.

-

Measure the fluorescence intensity on a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.

-

Determine the concentration of the 4-MU produced in the sample wells from the standard curve and calculate the enzyme activity.

-

Quantification of Lyso-globotetraosylceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lyso-GSLs.

Materials:

-

Biological samples (plasma, DBS, tissue homogenates)

-

Organic solvents (e.g., chloroform (B151607), methanol (B129727), isopropanol, hexane, water)[18][19]

-

Internal standards (e.g., isotopically labeled lyso-Gb4)

-

LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole or high-resolution mass spectrometer)[20][21]

Procedure:

-

Sample Preparation (Lipid Extraction):

-

For Liquid Samples (e.g., plasma): Employ a liquid-liquid extraction method such as the Folch or Bligh-Dyer procedure using a mixture of chloroform and methanol to separate lipids from the aqueous phase.[18][19]

-

For Solid Samples (e.g., tissue): Homogenize the tissue in an appropriate buffer before performing the lipid extraction.[22]

-

Spike the samples with an internal standard prior to extraction to correct for matrix effects and variations in extraction efficiency.

-

-

Purification (Optional but Recommended):

-

Further purify the lipid extract using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances.[18]

-

-

LC Separation:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample onto an appropriate LC column (e.g., C18, C8) for separation of the analytes.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid, ammonium (B1175870) formate) and an organic component (e.g., methanol, acetonitrile).

-

-

MS/MS Detection:

-

Ionize the eluting analytes using an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry by selecting the precursor ion for lyso-Gb4 and its fragments (multiple reaction monitoring, MRM).

-

-

Data Analysis:

-

Quantify the amount of lyso-Gb4 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.

-

Conclusion

The catabolism of lyso-globotetraosylceramide (d18:1) is a critical lysosomal pathway, and its disruption has significant pathological consequences. This guide has outlined the sequential enzymatic degradation of lyso-Gb4, provided available quantitative data on related lyso-glycosphingolipids, and detailed essential experimental protocols for its investigation. Further research is warranted to fully elucidate the quantitative aspects of lyso-Gb4 metabolism and its precise role in health and disease, which will be instrumental in advancing the development of novel therapies for lysosomal storage disorders.

References

- 1. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Lysosomal glycosphingolipid catabolism by acid ceramidase: formation of glycosphingoid bases during deficiency of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Globoside - Wikipedia [en.wikipedia.org]

- 5. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The specificity of beta-galactosidase in the degradation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of glycosphingolipid degradation revealed by a GALC-SapA complex structure - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. The mechanism of glycosphingolipid degradation revealed by a GALC-SapA complex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.york.ac.uk [pure.york.ac.uk]

- 11. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots [annlabmed.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Gaucher Disease Diagnosis Using Lyso-Gb1 on Dry Blood Spot Samples: Time to Change the Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights into the Value of Lyso-Gb1 as a Predictive Biomarker in Treatment-Naïve Patients with Gaucher Disease Type 1 in the LYSO-PROOF Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 19. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. lipidmaps.org [lipidmaps.org]

Lyso-globotetraosylceramide (d18:1) in Animal Models of Fabry Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of glycosphingolipids, predominantly globotriaosylceramide (Gb3), in various cells and tissues. A deacylated form of Gb3, lyso-globotetraosylceramide (lyso-Gb4), also known as globotriaosylsphingosine (lyso-Gb3), has emerged as a crucial biomarker for Fabry disease. Its plasma levels are more closely associated with disease severity than Gb3 and are indicative of the clinical phenotype. Animal models of Fabry disease are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies. This technical guide provides a comprehensive overview of lyso-Gb4 in these models, focusing on its quantification, its role in disease pathogenesis, and its response to various therapeutic interventions.

Lyso-Gb4 Accumulation in Fabry Disease Animal Models

Several animal models have been developed to study Fabry disease, with the α-galactosidase A knockout (GLAko) mouse being the most widely used. More recently, symptomatic mouse models, such as the G3Stg/GLAko mouse, which overexpresses human Gb3 synthase, have been generated to better recapitulate the human disease phenotype.[1][2]

Quantitative Data on Lyso-Gb4 Levels

The following tables summarize the reported concentrations of lyso-Gb4 in plasma, urine, and various tissues of different Fabry disease mouse models. These values highlight the significant accumulation of this biomarker compared to wild-type animals and illustrate the differences between asymptomatic and symptomatic models.

Table 1: Lyso-Gb4 (Lyso-Gb3) Concentrations in Plasma/Serum of Fabry Disease Mouse Models

| Animal Model | Sex | Age | Lyso-Gb4 (Lyso-Gb3) Concentration (nM) | Reference |

| GLAko | Male & Female | - | Detectable | [1] |

| G3Stg/GLAko | Male | - | 134 ± 20 | [1] |

| G3Stg/GLAko (+/-) | Female | - | 65 ± 4 | [1] |

| Wild-type | Male & Female | - | Not Detectable (<10) | [1] |

| TgG3S | Male & Female | - | Not Detectable (<10) | [1] |

Table 2: Lyso-Gb4 (Lyso-Gb3) Concentrations in Tissues of GLA Knockout Mice